molecular formula C10H11FN2 B8346793 2-(4-fluorophenyl)-2-(N,N-dimethylamino)acetonitrile

2-(4-fluorophenyl)-2-(N,N-dimethylamino)acetonitrile

Cat. No. B8346793
M. Wt: 178.21 g/mol
InChI Key: SQRIKHWBBGVCBV-UHFFFAOYSA-N
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Patent
US06956132B2

Procedure details

Into a 1 l four-necked flask equipped with a thermometer, a stirrer and a dropping funnel, 30.9 g (0.6 mol) of sodium cyanide, 85.7 g (1.05 mol) of dimethylamine hydrochloride, 1.2 g of benzyltri-n-butylammonium chloride and 200 ml of water were charged, and a solution comprising 62.1 g (0.5 mol) of 4-fluorobenzaldehyde and 150 ml of toluene, was dropwise added over a period of 30 minutes at from 20 to 30° C. with stirring, and then reacted at from 45 to 50° C. for 4 hours. After completion of the reaction, 200 ml of water was added, and the mixture was subjected to liquid separation. The organic layer was separated, washed with a 5% sodium hydrogen carbonate aqueous solution and water, and then dried over anhydrous sodium sulfate. Toluene was distilled off, and the obtained oily substance was distilled under reduced pressure to obtain 79.3 g (yield: 89%) of the desired compound (boiling point: 100-101° C./1 KPa).
Quantity
30.9 g
Type
reactant
Reaction Step One
Quantity
85.7 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
62.1 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].Cl.[CH3:5][NH:6][CH3:7].[F:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][CH:10]=1>[Cl-].C([N+](CCCC)(CCCC)CCCC)C1C=CC=CC=1.O.C1(C)C=CC=CC=1>[F:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]([N:6]([CH3:7])[CH3:5])[C:1]#[N:2])=[CH:11][CH:10]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
30.9 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
85.7 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CCCC)(CCCC)CCCC
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
62.1 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged
CUSTOM
Type
CUSTOM
Details
reacted at from 45 to 50° C. for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the mixture was subjected to liquid separation
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with a 5% sodium hydrogen carbonate aqueous solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Toluene was distilled off
DISTILLATION
Type
DISTILLATION
Details
the obtained oily substance was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(C#N)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 79.3 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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